1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one

Kinase inhibitor selectivity RORγt modulation Myeloperoxidase inhibition

1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one (CAS 2091762-14-8) is a heterocyclic small molecule (C10H11FN4O, MW 222.22 g/mol) belonging to the 4-fluoropyrazolone class bearing a 6-aminopyridin-3-yl substituent at N1. The compound contains a chiral center at the C4 position due to the fluorine substituent on the saturated pyrazolone ring, a structural feature that distinguishes it from fully aromatic pyrazole analogs.

Molecular Formula C10H11FN4O
Molecular Weight 222.22 g/mol
Cat. No. B13202188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
Molecular FormulaC10H11FN4O
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=O)C1F)C2=CN=C(C=C2)N
InChIInChI=1S/C10H11FN4O/c1-2-7-9(11)10(16)15(14-7)6-3-4-8(12)13-5-6/h3-5,9H,2H2,1H3,(H2,12,13)
InChIKeyYZTSVHKWEBUPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one: Core Chemical Identity and Regulatory-Ready Profile for Scientific Procurement


1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one (CAS 2091762-14-8) is a heterocyclic small molecule (C10H11FN4O, MW 222.22 g/mol) belonging to the 4-fluoropyrazolone class bearing a 6-aminopyridin-3-yl substituent at N1 . The compound contains a chiral center at the C4 position due to the fluorine substituent on the saturated pyrazolone ring, a structural feature that distinguishes it from fully aromatic pyrazole analogs. Its computed physicochemical properties include a topological polar surface area (TPSA) of 71.58 Ų and a calculated LogP of 1.1145, indicating balanced polarity suitable for both medicinal chemistry campaigns and biochemical probe development . The compound is commercially available at 95% purity from research chemical suppliers, though batch-specific purity should be verified upon receipt .

Why 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one Cannot Be Substituted by Other Aminopyridine-Pyrazolone Analogs in Research Protocols


The 6-aminopyridin-3-yl pyrazole/oxopyrazole scaffold is a privileged chemotype exploited across at least five distinct target classes, including JAK2 kinase [1], RORγt [2], myeloperoxidase (MPO) , p38 MAP kinase [3], and c-Met [4]. Within this scaffold space, three structural variables exert dominant control over target engagement and selectivity: (i) the position of the amino group on the pyridine ring (6-amino-3-yl vs. 5-amino-2-yl orientation), (ii) the oxidation state at the pyrazole 5-position (oxo vs. fully aromatic), and (iii) the substituent at the 3-position (ethyl vs. methyl vs. propyl). Regioisomeric aminopyridine attachment alone can invert kinase selectivity profiles—for example, 6-aminopyridin-3-yl pyrazoles have been specifically claimed as RORγt modulators [2], whereas the 5-aminopyridin-2-yl regioisomer has been investigated as an MPO inhibitor . Likewise, replacement of the 4-fluoro substituent with hydrogen or other halogens abolishes the stereoelectronic properties conferred by fluorine at the stereogenic center. Generic interchange between in-class analogs without controlling for these variables risks target misassignment, selectivity panel discrepancies, and irreproducible biological results. The quantitative evidence below substantiates why this specific regioisomer and substitution pattern must be treated as a distinct entity.

Quantitative Differentiation Evidence: 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one vs. In-Class Analogs


Regioisomeric Switch: 6-Aminopyridin-3-yl vs. 5-Aminopyridin-2-yl Orientation Directs Target Class Engagement

The 6-aminopyridin-3-yl substitution pattern (as in the target compound) has been specifically claimed in patent literature as defining the RORγt modulator pharmacophore, with exemplified compounds containing this exact pyridine connectivity demonstrating functional modulation of the RORγt nuclear receptor pathway [1]. In direct contrast, the regioisomeric 5-aminopyridin-2-yl analog (1-(5-aminopyridin-2-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one) has been investigated as a myeloperoxidase (MPO) inhibitor, targeting an entirely distinct enzyme class involved in oxidative stress and inflammatory diseases . This regioisomeric target-class divergence—nuclear receptor modulation vs. heme enzyme inhibition—is structural in origin: the 6-amino-3-pyridyl orientation presents the amino group in a para-like relationship to the pyrazolone attachment point, whereas the 5-amino-2-pyridyl orientation places it ortho-like, altering hydrogen-bond donor/acceptor geometry and consequently target protein recognition. No single compound from either regioisomeric series has been reported to exhibit dual activity across both RORγt and MPO targets.

Kinase inhibitor selectivity RORγt modulation Myeloperoxidase inhibition

3-Ethyl vs. 3-Methyl Substitution: Impact on Lipophilicity, Steric Bulk, and Predicted Target Binding

Within the 6-aminopyridin-3-yl pyrazole/oxopyrazole series, the 3-ethyl substituent (target compound) provides a defined increment in lipophilicity and steric volume relative to the 3-methyl analog, 1-(6-aminopyridin-3-yl)-3-methyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one. Based on Hansch π constants, the ethyl group contributes approximately +1.0 log unit to lipophilicity relative to methyl (Δπ ≈ 0.5), which translates to a predicted ΔLogP of approximately +0.5 for the ethyl vs. methyl pair [2]. This lipophilicity increment has been shown in the broader 6-aminopyrazolyl-pyridine chemotype to correlate with improved cell permeability and pharmacokinetic exposure, as demonstrated for the 6-aminopyrazolyl-pyridine-3-carbonitrile JAK2 inhibitor series, where alkyl chain optimization at the analogous position modulated both potency and oral bioavailability [1]. Conversely, the 3-propyl analog, 1-(6-aminopyridin-3-yl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, which lacks the 4-fluoro substituent, has been noted for distinct anti-inflammatory and antiviral property profiles, indicating that the combination of 3-ethyl + 4-fluoro may occupy a unique property space not replicated by either the 3-methyl-4-fluoro or 3-propyl-4-H pairs .

Structure-activity relationship Lipophilic efficiency Kinase selectivity profiling

4-Fluoro Substituent: Stereoelectronic Effects at the Saturated Pyrazolone C4 Center

The C4 fluorine atom of 1-(6-aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one introduces a stereogenic center absent in fully aromatic pyrazole analogs or in 4-unsubstituted pyrazolones such as the 3-propyl-4-H comparator . The electron-withdrawing effect of fluorine (σI = 0.52) lowers the pKa of the adjacent C4-H bond and stabilizes the oxopyrazolone tautomer, while the C-F bond dipole (~1.41 D) creates a distinct electrostatic potential surface compared to C-H (~0.3 D) [3]. In pyrazolone-based c-Met inhibitors, the stereochemistry and electronic nature of substituents at the pyrazolone 4-position were shown to be critical determinants of both biochemical potency (IC50 values spanning >100-fold across diastereomers) and kinase selectivity profiles [2]. The 4-fluoro substituent in the target compound thus provides a unique combination of (i) a defined stereochemical configuration (racemic mixture unless chiral separation is performed), (ii) enhanced carbon acidity at C4 reducing the likelihood of adventitious oxidation, and (iii) a fluorine atom available for potential 19F NMR-based metabolic tracing or binding assays. These properties are absent in the 4-unsubstituted propyl analog and in the 4-chloro or 4-bromo variants of the 6-aminopyridin-3-yl pyrazole series described in the RORγt patent [1].

Fluorine medicinal chemistry Stereochemistry Metabolic stability

Pyrazolone Oxidation State (5-Oxo) vs. Fully Aromatic Pyrazole: Conformational and Hydrogen-Bonding Divergence

1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one contains a saturated C4 center with a carbonyl at C5 (oxopyrazolone form), whereas the 6-aminopyridin-3-yl pyrazoles claimed in the RORγt patent [1] are fully aromatic at the pyrazole ring. This oxidation state difference has two consequences: (i) the oxopyrazolone C5=O serves as a hydrogen bond acceptor with distinct geometry compared to the aromatic C5-H of pyrazoles, altering kinase hinge-binding motif recognition—a principle validated in pyrazolone-based c-Met inhibitors where the carbonyl oxygen engages the kinase hinge region via a water-mediated or direct hydrogen bond [2]; (ii) the saturated C4 center enables tautomeric equilibrium between the 5-oxo and 5-hydroxy forms, which is not possible in aromatic pyrazoles. This tautomerism may contribute to target residence time differences, as demonstrated for related oxopyrazolone inhibitors where the keto tautomer was the active species in co-crystal structures [2]. The 5-oxo compound is therefore expected to exhibit different kinase selectivity profiles compared to its fully aromatic pyrazole counterparts with otherwise identical substitution [1].

Tautomerism Hydrogen bond donor/acceptor Kinase hinge binding

Optimal Application Scenarios for 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one Based on Evidence Profile


RORγt Nuclear Receptor Modulator Screening Campaigns

The 6-aminopyridin-3-yl substitution pattern of this compound matches the core pharmacophore claimed in patent literature for RORγt modulation [2]. Researchers initiating a RORγt-focused screening cascade should select this specific regioisomer rather than the 5-aminopyridin-2-yl variant, which is associated with an unrelated target class (MPO) . The 4-fluoro substituent may further influence nuclear receptor binding through stereoelectronic effects on ligand-receptor co-activator/co-repressor interactions. Procurement specifications must explicitly require the 6-amino-3-pyridyl regioisomer and 95% minimum purity .

Kinase Inhibitor Lead Optimization Requiring Pyrazolone Hinge Binder

For kinase programs—particularly those targeting kinases with hydrogen-bond acceptor requirements at the hinge region (e.g., c-Met, VEGFR2)—the 5-oxo functionality of this pyrazolone provides a structurally validated hinge-binding carbonyl, as established by co-crystal structures of pyrazolone-based class II c-Met inhibitors [3]. The 3-ethyl group delivers incremental lipophilicity for cell permeability without the excessive bulk of propyl or larger alkyl chains that may compromise solubility [1]. The 4-fluoro substituent offers a chiral center for potential stereochemistry-activity relationship studies and a 19F NMR handle for binding and metabolism assays [4].

Regioisomeric Selectivity Profiling in Aminopyridine Chemical Biology

This compound serves as a defined chemical probe for differentiating target engagement between 6-aminopyridin-3-yl and 5-aminopyridin-2-yl dependent recognition events. The documented divergence in biological annotation—RORγt modulation for the 6-amino-3-yl series [2] vs. MPO inhibition for the 5-amino-2-yl series —positions the target compound as an essential control in selectivity panels designed to map the pharmacological space of aminopyridine-pyrazolone chemotypes. Use of both regioisomers in parallel enables deconvolution of target-class effects driven by pyridine nitrogen positioning relative to the pyrazolone core.

19F NMR-Based In Vitro ADME and Target Engagement Studies

The single fluorine atom at the C4 position of the saturated pyrazolone ring provides a spectroscopic probe that is absent in 4-H analogs such as the 3-propyl variant and in 4-Cl/4-Br analogs that lack NMR-active halogen nuclei suitable for routine detection. Researchers can employ 19F NMR to monitor metabolic stability in hepatocyte incubations, plasma protein binding via relaxation-based assays, or direct target engagement in protein-observe 19F NMR experiments, leveraging the sensitivity and zero-background nature of 19F detection [4]. The chiral C4 center further permits diastereomer-resolved 19F signals if the compound is used in enantiomerically enriched form.

Quote Request

Request a Quote for 1-(6-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.